7-Bromo-5-chloroquinolin-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-chloroquinolin-ol typically involves the bromination and chlorination of 8-hydroxyquinoline. One common method includes the use of bromine and chlorine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the large volumes required. The reaction is carefully monitored to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-chloroquinolin-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of 7-bromo-5-chloroquinoline.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
7-Bromo-5-chloroquinolin-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as an inhibitor for certain enzymes, making it useful in studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-5-chloroquinolin-ol involves its interaction with specific molecular targets. For instance, it inhibits methionine aminopeptidases, enzymes responsible for the post-translational modification of proteins. This inhibition can disrupt protein function and lead to various biological effects . The compound’s ability to chelate metal ions also plays a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-8-hydroxyquinoline: Similar in structure but lacks the bromine atom.
7-Bromo-8-hydroxyquinoline: Similar but lacks the chlorine atom.
8-Hydroxyquinoline: The parent compound without halogen substitutions.
Uniqueness
7-Bromo-5-chloroquinolin-ol is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and biological activity compared to its analogs.
Properties
CAS No. |
94275-80-6 |
---|---|
Molecular Formula |
C9H5BrClNO |
Molecular Weight |
258.50 g/mol |
IUPAC Name |
7-bromo-5-chloro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5BrClNO/c10-5-3-7(11)6-1-2-9(13)12-8(6)4-5/h1-4H,(H,12,13) |
InChI Key |
AFLLVELQLSQJHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC2=C1C(=CC(=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.